molecular formula C10H10N2O3 B11898576 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B11898576
M. Wt: 206.20 g/mol
InChI Key: VTOBBIXCJGJMOS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the pyrazolo[1,5-A]pyridine core structure.

Chemical Reactions Analysis

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazolo[1,5-A]pyridine core or the methoxy and methyl substituents.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes or receptors that play a crucial role in disease processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can be compared to other similar compounds within the pyrazolo[1,5-A]pyridine family. Some of these similar compounds include 2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid and 7-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid . While these compounds share a similar core structure, the presence of different substituents, such as methoxy and methyl groups, can significantly influence their chemical properties and biological activities.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-6-9(10(13)14)7-4-3-5-8(15-2)12(7)11-6/h3-5H,1-2H3,(H,13,14)

InChI Key

VTOBBIXCJGJMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C(=O)O)C=CC=C2OC

Origin of Product

United States

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